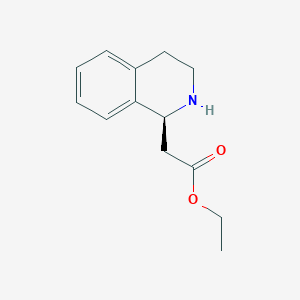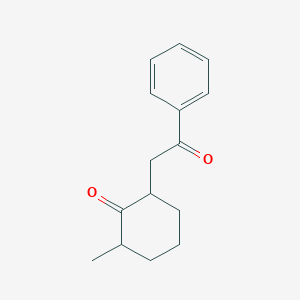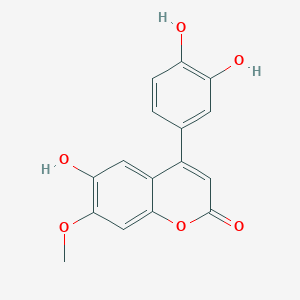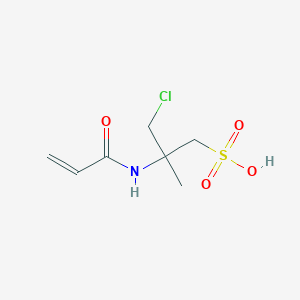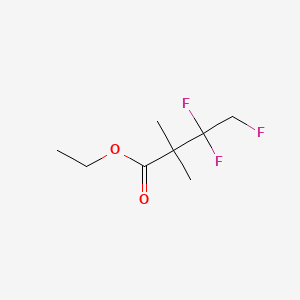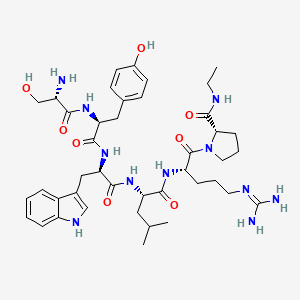![molecular formula C21H18N4O B12564360 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide CAS No. 185012-10-6](/img/structure/B12564360.png)
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a carbazole moiety, which is known for its biological and photophysical properties.
Métodos De Preparación
The synthesis of 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-amino benzamide. This involves treating 4-amino benzamide with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 9-ethyl-9H-carbazole to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding amines.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of hydrazo compounds.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and sodium dithionite for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying azo dye chemistry.
Biology: The compound’s biological properties, such as antimicrobial and anticancer activities, are of interest in biomedical research.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide involves its interaction with biological targets, such as enzymes and receptors. The azo group can undergo metabolic reduction to form aromatic amines, which can interact with cellular components and exert biological effects. The carbazole moiety may also contribute to the compound’s activity by interacting with specific molecular targets, such as DNA or proteins, leading to various biological outcomes.
Comparación Con Compuestos Similares
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide can be compared with other similar compounds, such as:
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzoic acid: This compound has a carboxylic acid group instead of an amide group, which may affect its solubility and reactivity.
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound lacks the azo group and has an aldehyde group, leading to different chemical and biological properties.
N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: This compound features a benzimidazole and thiazole moiety, which may impart different biological activities compared to the carbazole-based compound.
The uniqueness of this compound lies in its specific structural features, such as the combination of the carbazole and azo moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
185012-10-6 |
|---|---|
Fórmula molecular |
C21H18N4O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-[(9-ethylcarbazol-3-yl)diazenyl]benzamide |
InChI |
InChI=1S/C21H18N4O/c1-2-25-19-6-4-3-5-17(19)18-13-16(11-12-20(18)25)24-23-15-9-7-14(8-10-15)21(22)26/h3-13H,2H2,1H3,(H2,22,26) |
Clave InChI |
LNHPGAKJRIZLJY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


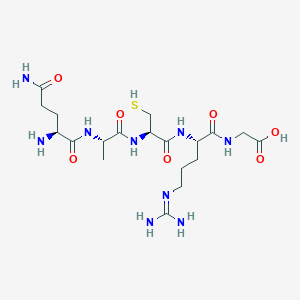
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
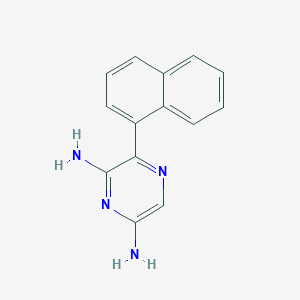
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
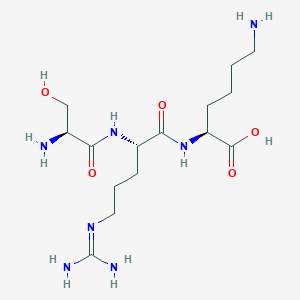
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
